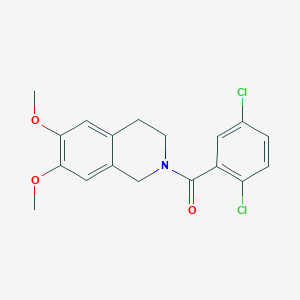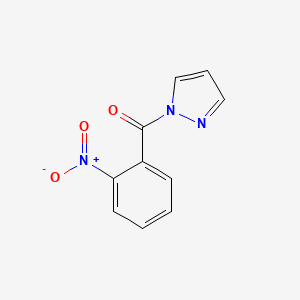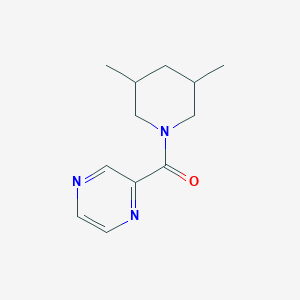![molecular formula C14H19N3O B7459761 N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide, also known as BH-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. BH-1 has been shown to inhibit the activity of the protein BRD4, which plays a key role in cancer cell growth and survival.
Applications De Recherche Scientifique
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been studied for its potential therapeutic applications in cancer treatment. BRD4 is a protein that is overexpressed in many types of cancer, and its inhibition by N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to reduce cancer cell growth and induce apoptosis. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been studied for its potential use in treating inflammatory diseases, as BRD4 is involved in the regulation of inflammatory gene expression.
Mécanisme D'action
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide inhibits the activity of BRD4 by binding to its bromodomain, which is a protein domain that recognizes and binds to acetylated lysine residues on histones. BRD4 plays a key role in the regulation of gene expression, and its inhibition by N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide leads to changes in the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to have other biochemical and physiological effects. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to increase the expression of genes involved in apoptosis and DNA damage response, and to decrease the expression of genes involved in cell cycle progression. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has several advantages for lab experiments, including its high potency and specificity for BRD4 inhibition. However, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been shown to have off-target effects on other proteins, which may limit its use in certain experiments. Additionally, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has poor solubility in aqueous solutions, which may require the use of organic solvents for its administration in experiments.
Orientations Futures
Future research on N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide may focus on several areas, including the optimization of its synthesis method for increased yield and purity, the development of more potent and specific inhibitors of BRD4, and the investigation of its potential therapeutic applications in other diseases beyond cancer and inflammation. Additionally, further studies may be needed to determine the long-term safety and efficacy of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide involves several steps, including the reaction of 2-bicyclo[2.2.1]heptanone with hydrazine hydrate to form 2-bicyclo[2.2.1]heptanylhydrazine. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form the final product, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide. The synthesis of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been optimized for high yield and purity, and several variations of the synthesis method have been reported in the literature.
Propriétés
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-9(12-7-10-2-3-11(12)6-10)17-14(18)13-8-15-4-5-16-13/h4-5,8-12H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXIIVXDGPMCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)
![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)


